molecular formula C7H11N3 B1356649 3-Amino-2-ethylaminopyridine CAS No. 32282-06-7

3-Amino-2-ethylaminopyridine

Cat. No. B1356649
CAS RN: 32282-06-7
M. Wt: 137.18 g/mol
InChI Key: UQXRQVGWVGDXMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aminopyridines has been extensively studied, with a focus on the efficient procedure for synthesizing different types of aminopyridine derivatives . The Chichibabin amination method is one of the commonly used methods for the synthesis of 3-Aminopyridine .


Molecular Structure Analysis

Aminopyridines exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . They have unique structures that contribute to their wide potential in various applications .


Chemical Reactions Analysis

Aminopyridine ligands depend on both the presence of heteroatoms in the pyridine ring for coordination with metals and sulfonamide to enhance the biological activity . They exhibit broad biological activity due to their different bonding patterns with metals .


Physical And Chemical Properties Analysis

The physical and chemical properties of aminopyridines are influenced by various factors. For instance, the steric effects, hydrophilicity, inductive effects, and field effects are largely independent properties that can influence the behavior of aminopyridines .

Scientific Research Applications

1. Synthesis of Novel Compounds and Antibacterial Activity

3-Amino-2-ethylaminopyridine, as a derivative of 2-aminopyridine, is utilized in the synthesis of new chemical compounds. For instance, efficient methods have been developed for synthesizing 2-amino-3-cyanopyridine derivatives, which demonstrate significant antibacterial activity. One such compound showed high activity against Gram-positive bacteria like S. aureus and B. subtilis (Kibou et al., 2022).

2. Electrospray Mass Spectrometry in Biochemistry

Derivatives of 2-aminopyridine, which include 3-Amino-2-ethylaminopyridine, are used in electrospray mass spectrometry. This method aids in studying the fragmentation of N-linked carbohydrates, a crucial aspect in understanding various biochemical processes (Harvey, 2000).

3. Development of PAF-Receptor Antagonists

Research into derivatives of 4-aminopiperidines, closely related to 3-Amino-2-ethylaminopyridine, has led to the synthesis of compounds with potential as PAF-receptor antagonists. Such developments are significant in pharmacology and drug design (Benmehdi et al., 2008).

4. Applications in Antimicrobial and DNA Interaction Studies

3-Amino-2-ethylaminopyridine derivatives have been studied for their antimicrobial properties and interactions with DNA. For instance, specific silver(I) complexes containing these derivatives exhibited considerable activity against various bacteria and the yeast Candida albicans (Abu-Youssef et al., 2010).

5. Role in Neuromuscular and Synaptic Transmission

Aminopyridines, including derivatives like 3-Amino-2-ethylaminopyridine, have been explored for their ability to potentiate synaptic and neuromuscular transmission. They target voltage-activated calcium channels, indicating their potential in treating neuromuscular disorders (Wu et al., 2009).

6. Synthesis of Pyridine Derivatives and Heteroc

ycles3-Amino-2-ethylaminopyridine is involved in the synthesis of various pyridine derivatives and heterocycles. These compounds have potential applications in medicinal chemistry and drug discovery. For instance, the synthesis of pyridothieno[3,2-d]pyrimidinones and their derivatives showcases the versatility of 2-aminopyridines in heterocyclic chemistry (Paronikyan et al., 2014).

7. Development of Fluorescent pH Sensors

3-Amino-2-ethylaminopyridine derivatives are utilized in the creation of fluorescent pH sensors. These sensors have applications in biological and chemical analysis, such as imaging acidic cellular organelles (Faggi et al., 2016).

Future Directions

The future of aminopyridines, including 3-Amino-2-ethylaminopyridine, looks promising. They are being studied for their potential in various therapeutic areas . The development of peptide drugs has become one of the hottest topics in pharmaceutical research, and aminopyridines are expected to play a significant role in this field .

properties

IUPAC Name

2-N-ethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-9-7-6(8)4-3-5-10-7/h3-5H,2,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXRQVGWVGDXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541232
Record name N~2~-Ethylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-ethylpyridine-2,3-diamine

CAS RN

32282-06-7
Record name N~2~-Ethylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-ethyl-3-nitropyridin-2-amine (19.50 g, 117 mmol) was dissolved in 200 mL of ethanol at room temperature with suspended palladium on carbon 10% (1 g, 9.40 mmol). A solution of hydrazine (14.95 g, 467 mmol) in 50 mL of ethanol was added dropwise at room temperature, and reaction was stirred overnight. Filtering through Celite® pad and evaporation provided N2-ethylpyridine-2,3-diamine as a dark red solid (12 g, 75%).
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
14.95 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-(ethylamino)-3-nitropyridine (52 g) in MeOH (600 mL) was stirred overnight at room temperature under hydrogen (1 atm.) in the presence of 20% Pd(OH)2/C (10.4 g). The catalyst was removed by filtration through diatomaceous earth. The filtrate was concentrated under reduced pressure to give the title compound as a black solid (39 g, 88% yield over steps a) and b).
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
catalyst
Reaction Step One
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Bavetsias, C Sun, N Bouloc, J Reynisson… - Bioorganic & medicinal …, 2007 - Elsevier
… The N 3 -ethyl derivative 9 (Table 2) was obtained by reacting 3-amino-2-ethylaminopyridine with 4-(dimethylamino)benzaldehyde in nitrobenzene. Compound 31 (Table 5) was …
Number of citations: 120 www.sciencedirect.com
JM Klunder, MA Hoermann, CL Cywin… - Journal of medicinal …, 1998 - ACS Publications
… (b) 3-Amino-2-ethylaminopyridine. A solution of 160 g (1.05 … ) afforded 28 g of 3-amino-2-ethylaminopyridine: mp 106 C; 1 … mixture of 1.34 g of 3-amino-2-ethylaminopyridine, 1.29 g of …
Number of citations: 51 pubs.acs.org
ZEBW RIKE III - 1962 - search.proquest.com
… PREPARATION OF 3-AMINO-2-ETHYLAMINOPYRIDINE … of 3 - amino - 2 - ethylaminopyridine was fo rm ed . … of 3 - amino - 2 - ethylaminopyridine in 50 ml. ofwater and 3 ml. …
Number of citations: 0 search.proquest.com

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